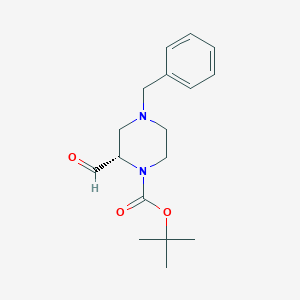

(S)-1-Boc-4-benzylpiperazine-2-carbaldehyde

Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of this compound is built upon a six-membered piperazine ring containing two nitrogen atoms positioned at the 1,4-positions. The compound exhibits the molecular formula C₁₇H₂₄N₂O₃ with a molecular weight of 304.4 g/mol. The structural framework consists of four distinct functional components: the piperazine core ring, a tert-butyloxycarbonyl (Boc) protecting group at the N-1 position, a benzyl substituent at the N-4 position, and an aldehyde group at the C-2 position with (S) stereochemical configuration.

The stereochemical designation (S) at the C-2 carbon represents the absolute configuration determined by the Cahn-Ingold-Prelog priority rules, where the aldehyde carbon maintains a specific spatial arrangement relative to the piperazine ring. The canonical SMILES notation for this compound is CC(C)(C)OC(=O)N1CCN(CC1C=O)CC2=CC=CC=C2, while the isomeric SMILES notation incorporating stereochemistry is CC(C)(C)OC(=O)N1CCN(C[C@H]1C=O)CC2=CC=CC=C2. This stereochemical specificity is crucial for biological activity and synthetic applications.

The tert-butyloxycarbonyl protecting group attached to the N-1 nitrogen serves as a crucial protective functionality that can be selectively removed under acidic conditions, making this compound particularly valuable in multi-step synthetic procedures. The benzyl group at the N-4 position contributes to the lipophilic character of the molecule and influences its pharmacokinetic properties. The aldehyde functionality at the C-2 position provides a reactive site for further chemical transformations, including nucleophilic additions, oxidations, and reductive aminations.

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular structure and dynamics of this compound. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the various hydrogen environments within the molecule. The aldehyde proton typically appears as a distinctive singlet in the downfield region around 9-10 ppm, reflecting the deshielding effect of the carbonyl carbon. The aromatic protons of the benzyl group generate complex multiplets in the 7.0-7.5 ppm region, while the tert-butyl group produces a characteristic singlet around 1.4-1.5 ppm corresponding to the nine equivalent methyl protons.

The piperazine ring protons appear as complex multiplets in the aliphatic region between 2.5-4.0 ppm, with the specific chemical shifts influenced by the electron-withdrawing effects of both the tert-butyloxycarbonyl group and the proximity to the aldehyde functionality. The methylene protons adjacent to the nitrogen atoms exhibit characteristic splitting patterns that provide information about the conformational preferences of the piperazine ring. Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the aldehyde group typically around 200 ppm, the carbamate carbonyl around 155 ppm, and the aromatic carbons in the 125-140 ppm range.

Infrared spectroscopy analysis reveals several characteristic absorption bands that confirm the presence of key functional groups. The aldehyde carbonyl stretch appears as a sharp absorption around 1720-1730 cm⁻¹, while the carbamate carbonyl of the tert-butyloxycarbonyl group exhibits absorption around 1690-1700 cm⁻¹. The aromatic carbon-hydrogen stretches manifest in the 3020-3080 cm⁻¹ region, while aliphatic carbon-hydrogen stretches appear in the 2850-2950 cm⁻¹ range. The nitrogen-hydrogen stretching vibrations, if present, would appear as broad absorptions in the 3200-3500 cm⁻¹ region.

Mass spectrometry provides molecular weight confirmation and fragmentation patterns characteristic of piperazine derivatives. Electrospray ionization mass spectrometry typically shows the molecular ion peak at m/z 305 [M+H]⁺, along with characteristic fragmentation patterns including loss of the tert-butyloxycarbonyl group (mass loss of 100 Da) and benzyl group (mass loss of 91 Da). The fragmentation patterns provide structural confirmation and can be used to differentiate between stereoisomers and regioisomers.

Crystallographic Studies and Conformational Dynamics

Crystallographic studies of piperazine derivatives, including tert-butyloxycarbonyl-protected analogs, reveal important conformational preferences and intermolecular interactions. The piperazine ring typically adopts a chair conformation similar to cyclohexane, with the nitrogen atoms occupying pseudo-axial or pseudo-equatorial positions depending on the substitution pattern. The presence of the tert-butyloxycarbonyl group introduces conformational constraints due to steric interactions and electronic effects.

Research on related tert-butyloxycarbonyl piperazine systems has demonstrated that the carbamate group preferentially adopts a planar configuration that allows for optimal overlap between the nitrogen lone pair and the carbonyl π-system. This electronic delocalization stabilizes specific conformations and influences the overall molecular geometry. The aldehyde group at the C-2 position introduces additional conformational considerations, as the carbonyl group can participate in intramolecular hydrogen bonding or dipole-dipole interactions.

Computational studies using density functional theory methods have provided insights into the conformational preferences of piperazine derivatives. The chair conformation of the piperazine ring is typically favored over boat or twist-boat conformations by 2-4 kcal/mol. The rotational barriers around the carbon-nitrogen bonds are influenced by the electronic nature of the substituents, with electron-withdrawing groups like the tert-butyloxycarbonyl group increasing the rotational barrier.

| Conformational Parameter | Energy (kcal/mol) | Preferred Configuration |

|---|---|---|

| Piperazine Ring Pucker | 0 (reference) | Chair Conformation |

| Boat Conformation | +3.2 | Less Favored |

| Carbamate Rotation | 12-15 | Planar Arrangement |

| Benzyl Rotation | 2-4 | Multiple Minima |

Temperature-dependent nuclear magnetic resonance studies reveal dynamic processes including ring flipping of the piperazine core and rotation around the carbon-nitrogen bonds. The coalescence temperatures for these processes provide activation energies for conformational interconversion. At room temperature, most piperazine derivatives exist as rapidly interconverting conformational mixtures, while at low temperatures, individual conformers can be observed and characterized.

Computational Modeling of Electronic Structure

Computational modeling approaches have provided detailed insights into the electronic structure and properties of this compound. Density functional theory calculations using functionals such as B3LYP and M06-2X with appropriate basis sets have been employed to optimize molecular geometries and calculate electronic properties. These computational methods enable prediction of molecular properties including dipole moments, polarizabilities, and frontier molecular orbital energies.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insights into the electronic reactivity of the compound. The nitrogen lone pairs in the piperazine ring typically contribute significantly to the highest occupied molecular orbital, while the aldehyde carbonyl π* orbital often represents the lowest unoccupied molecular orbital. The energy gap between these orbitals influences the compound's photochemical properties and reactivity toward electrophilic and nucleophilic reagents.

Natural bond orbital analysis reveals the electronic distribution within the molecule and identifies significant intramolecular interactions. The carbonyl groups exhibit typical carbon-oxygen double bond character with polarization toward oxygen, while the carbon-nitrogen bonds in the piperazine ring show varying degrees of ionic character depending on the substitution pattern. The tert-butyloxycarbonyl group demonstrates significant resonance stabilization through delocalization of the nitrogen lone pair into the carbonyl π-system.

Electrostatic potential maps generated from computational calculations illustrate the distribution of electron density across the molecular surface. These maps identify regions of high electron density (nucleophilic sites) typically associated with the nitrogen atoms and carbonyl oxygens, as well as regions of low electron density (electrophilic sites) associated with the aldehyde carbon and aromatic ring. Such analyses are valuable for predicting intermolecular interactions and designing synthetic strategies.

| Electronic Property | Calculated Value | Computational Method |

|---|---|---|

| Dipole Moment | 2.8-3.2 Debye | DFT/B3LYP |

| HOMO Energy | -6.2 to -6.5 eV | DFT/M06-2X |

| LUMO Energy | -1.8 to -2.1 eV | DFT/M06-2X |

| Polarizability | 35-40 Ų | DFT/B3LYP |

Molecular dynamics simulations provide information about the conformational flexibility and dynamic behavior of the compound in solution. These simulations reveal that the piperazine ring undergoes rapid conformational changes on the nanosecond timescale, while the tert-butyloxycarbonyl group exhibits restricted rotation due to its bulk and electronic constraints. The aldehyde group participates in transient hydrogen bonding interactions with solvent molecules, influencing the solvation shell and affecting the compound's solubility properties.

Properties

IUPAC Name |

tert-butyl (2S)-4-benzyl-2-formylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)19-10-9-18(12-15(19)13-20)11-14-7-5-4-6-8-14/h4-8,13,15H,9-12H2,1-3H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZMIMWLXCEQDL-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1C=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN(C[C@H]1C=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657796 | |

| Record name | tert-Butyl (2S)-4-benzyl-2-formylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947275-36-7 | |

| Record name | tert-Butyl (2S)-4-benzyl-2-formylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of (S)-1-Boc-4-benzylpiperazine-2-carbaldehyde generally follows a multi-step approach:

- Starting material selection : Typically, piperazine or substituted piperazine derivatives are used as the starting scaffold.

- Protection of nitrogen atoms : The Boc group is introduced to protect one of the nitrogen atoms selectively.

- Introduction of the benzyl group : Alkylation or reductive amination methods are used to install the benzyl substituent at the 4-position nitrogen.

- Formation of the aldehyde group at the 2-position : This is achieved by oxidation of the corresponding alcohol or via functional group transformations on a precursor.

Oxidation of 1-Benzyl-4-piperidinecarbinols to 1-Benzyl-4-piperidinealdehydes

A key step in preparing the aldehyde functionality involves the oxidation of 1-benzyl-4-piperidinecarbinols to the corresponding aldehyde, which can be adapted for the piperazine analog.

- Oxidizing system : The combination of 2,2,6,6-tetramethyl-1-piperidone (TEMPO), sodium periodate (NaIO4), and sodium bromide (NaBr) forms an efficient catalytic system for selective oxidation.

- Solvents : Dichloromethane (methylene dichloride) is preferred, but tetrahydrofuran (THF), dimethylformamide (DMF), or chloroform can also be used.

- Reaction conditions :

- Temperature: 0°C to 40°C, preferably 20°C to 25°C.

- Reaction time: 5 to 12 hours with vigorous stirring.

- Molar ratios : The molar ratio of TEMPO to substrate is typically 1:500 to 1:50, with 1:100 preferred for optimal selectivity.

- Work-up : After reaction completion (monitored by TLC), the organic layer is washed with sodium thiosulfate solution to remove residual oxidants, dried over anhydrous sodium sulfate, filtered, and evaporated to yield the aldehyde.

- Yield : High yields of 80% to 96% are reported.

This method provides a mild, selective, and scalable approach to obtain high-purity aldehydes from alcohol precursors without overoxidation.

Protection and Benzylation of Piperazine Nitrogens

The selective protection and benzylation steps are crucial for obtaining this compound:

- Boc protection : The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or DIPEA, typically in dichloromethane or THF. The reaction is performed under anhydrous conditions to prevent hydrolysis.

- Benzylation : Alkylation of the piperazine nitrogen at the 4-position is achieved by nucleophilic substitution with benzyl bromide or benzyl chloride in the presence of a base like potassium carbonate (K2CO3), often in refluxing dichloromethane.

- Alternative benzylation : Reductive amination of Boc-piperazine with benzyl aldehyde using sodium triacetoxyborohydride (Na(OAc)3BH) at room temperature is also effective for installing the benzyl group selectively.

Introduction of the Aldehyde Group at the 2-Position

The aldehyde at the 2-position can be introduced by:

- Oxidation of the corresponding alcohol : Starting from (S)-1-Boc-4-benzylpiperazine-2-methanol, oxidation using the TEMPO/NaIO4/NaBr system as described above converts the alcohol to the aldehyde.

- Alternative synthetic routes : Functionalization of piperazine derivatives through lithiation and formylation or via selective oxidation of protected intermediates can also be employed, though these methods require careful control to preserve stereochemistry.

Purification and Characterization

- Purification : Column chromatography on silica gel or recrystallization from suitable solvents (e.g., ethanol/water mixtures) is used to achieve high purity (>95%).

- Characterization : Structural confirmation is performed by:

- NMR spectroscopy : Characteristic signals include Boc tert-butyl protons (~1.4 ppm), benzyl methylene protons (~5.1–5.3 ppm), and aldehyde proton (~9–10 ppm).

- FT-IR : Aldehyde C=O stretch (~1720 cm⁻¹), Boc carbonyl (~1680 cm⁻¹).

- Mass spectrometry and chiral HPLC confirm molecular weight and enantiopurity.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, base (TEA/DIPEA) | DCM or THF | 0–25°C | 2–4 h | >90 | Anhydrous conditions required |

| Benzylation | Benzyl bromide/chloride, K2CO3 | Refluxing DCM | Reflux (~40°C) | 6–12 h | 85–95 | Alternative: reductive amination |

| Oxidation of Alcohol to Aldehyde | TEMPO, NaIO4, NaBr | DCM preferred | 0–40°C (20–25°C) | 5–12 h | 80–96 | Mild, selective oxidation |

| Purification | Silica gel chromatography or recrystallization | Ethanol/water mixtures | Ambient | — | — | Ensures >95% purity |

Research Findings and Industrial Applicability

- The TEMPO/NaIO4/NaBr oxidation system is industrially scalable due to mild conditions, high selectivity, and minimal overoxidation, making it suitable for large-scale synthesis of aldehyde-functionalized piperazines.

- Sequential protection and benzylation enable orthogonal functional group manipulation, critical for synthesizing complex intermediates like this compound used in pharmaceutical synthesis.

- Maintaining stereochemical integrity during oxidation and functionalization is essential; low-temperature conditions and mild reagents minimize racemization and side reactions.

- The compound’s dual protecting groups (Boc and benzyl) facilitate selective downstream modifications, important for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Boc-4-benzylpiperazine-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups replacing the benzyl group.

Scientific Research Applications

Medicinal Chemistry

(S)-1-Boc-4-benzylpiperazine-2-carbaldehyde is primarily utilized in the development of pharmaceutical agents. Its structural properties allow it to act as a precursor for various bioactive compounds, particularly in the synthesis of potential antipsychotic and antidepressant medications. Research indicates that derivatives of this compound exhibit affinity for dopamine and serotonin receptors, which are critical targets in treating psychiatric disorders.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex molecules. It can be transformed into various derivatives through reactions such as:

- Amination : Reacting with amines to form substituted piperazines.

- Reduction : Converting the aldehyde group into alcohols or amines.

- Condensation Reactions : Forming imines or other nitrogen-containing heterocycles.

These transformations highlight its utility in creating diverse chemical entities for further research and application.

Biological Studies

Recent studies have explored the biological activities of this compound and its derivatives. Preliminary data suggest potential antimicrobial properties, making it a candidate for further investigation as an antibacterial agent. The compound's ability to interact with biological systems opens avenues for its use in drug discovery and development.

Case Study 1: Synthesis of Antidepressant Derivatives

In a study focused on synthesizing novel antidepressant candidates, researchers utilized this compound as a starting material. By modifying the benzyl group and introducing various substituents on the piperazine ring, they developed compounds that demonstrated significant serotonin reuptake inhibition, indicating potential therapeutic effects against depression.

Case Study 2: Antimicrobial Activity Assessment

Another study assessed the antimicrobial efficacy of derivatives synthesized from this compound against several bacterial strains. The results showed that specific modifications to the piperazine structure enhanced antibacterial activity, suggesting that this compound could play a role in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of (S)-1-Boc-4-benzylpiperazine-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active piperazine moiety, which can then interact with biological targets. The benzyl group and carbaldehyde functional group also play roles in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Core Structural Variations

The table below highlights critical differences between (S)-1-Boc-4-benzylpiperazine-2-carbaldehyde and its analogs:

Key Observations :

- Conversely, the 4-formylbenzoyl group in introduces a ketone-aldehyde hybrid structure, favoring nucleophilic additions .

- Protecting Groups : Replacing benzyl with Fmoc () or Cbz () alters stability under acidic/basic conditions. Fmoc is base-labile, whereas Boc is acid-sensitive, enabling orthogonal deprotection strategies .

- Stereochemistry : The (S)-configuration in the target compound contrasts with (R)-isomers (), which may exhibit divergent binding affinities in chiral environments like enzyme active sites .

Crystallographic and Computational Insights

- Hydrogen Bonding : The carbaldehyde group participates in C–H···O interactions, as observed in sulfonylhydrazide analogs (). Benzyl substituents induce π–π stacking, altering crystal packing compared to methyl or Cbz groups .

- Software Tools : Programs like SHELXL () and Mercury () enable precise analysis of steric effects and intermolecular interactions, critical for optimizing synthetic routes .

Biological Activity

(S)-1-Boc-4-benzylpiperazine-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a piperazine ring, which is known for its versatility in drug design, particularly in the development of psychoactive substances and therapeutic agents.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Similar compounds have shown the ability to bind with high affinity to neurotransmitter receptors, such as serotonin and dopamine receptors, influencing neurochemical signaling pathways .

Target Interactions

- Serotonin Receptors : The compound may modulate serotonin receptor activity, potentially affecting mood and anxiety levels.

- Dopamine Receptors : Interaction with dopamine receptors could impact reward pathways and psychostimulant effects.

- Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter metabolism, thereby increasing the availability of certain neurotransmitters in the synaptic cleft .

Biochemical Pathways

The compound's influence on biochemical pathways can lead to various cellular effects:

- Cell Signaling : Modulation of intracellular signaling cascades that regulate cell growth, differentiation, and apoptosis.

- Metabolic Pathways : Interference with metabolic enzymes can alter energy production and cellular respiration .

- Oxidative Stress : Potential induction of oxidative stress through reactive oxygen species (ROS) production, which can lead to cellular damage if not regulated .

Case Study 1: Neurotoxic Effects

A study investigated the neurotoxic effects of benzylpiperazine (BZP), a related compound. This research highlighted significant elevations in lactate dehydrogenase (LDH) levels and increased mitochondrial membrane potential after exposure to BZP, suggesting that piperazine derivatives could induce neurotoxicity through mitochondrial dysfunction .

Case Study 2: Pharmacological Applications

Another investigation focused on the pharmacological properties of piperazine derivatives, demonstrating their potential as selective inhibitors for fatty acid amide hydrolase (FAAH). The study found that modifications to the piperazine structure could enhance selectivity for specific targets, indicating that this compound could be optimized for therapeutic applications .

Data Table: Biological Activity Overview

| Biological Activity | Mechanism | Target | Effect |

|---|---|---|---|

| Neurotransmitter Modulation | Receptor binding | Serotonin, Dopamine | Mood regulation |

| Enzyme Inhibition | Competitive inhibition | FAAH | Increased endocannabinoid levels |

| Oxidative Stress Induction | ROS production | Mitochondria | Cellular damage |

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (S)-1-Boc-4-benzylpiperazine-2-carbaldehyde, and how do protective groups influence the reaction pathway?

- Synthesis Pathway :

-

Step 1 : Formation of the piperazine ring via cyclization of ethylenediamine derivatives under basic conditions .

-

Step 2 : Introduction of protective groups (e.g., Boc at N1 and benzyl at N4) to prevent undesired side reactions during subsequent functionalization .

-

Step 3 : Oxidation of the secondary alcohol to the aldehyde group at position 2, typically using mild oxidizing agents like Dess-Martin periodinane .

- Role of Protective Groups :

-

Boc (tert-butoxycarbonyl) provides steric protection for the amine, enabling selective functionalization at other positions.

-

Benzyl groups stabilize intermediates and facilitate purification via hydrophobic interactions .

Step Reagents/Conditions Yield (%) Reference 1 Ethylenediamine, DCM, 0°C 65–70 2 Boc₂O, TEA, DMF 85–90 3 Dess-Martin periodinane, CH₂Cl₂ 75–80

Q. How can researchers confirm the structural identity and enantiomeric purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Assign peaks for the aldehyde proton (δ 9.5–10.0 ppm) and Boc-protected amine (δ 1.4 ppm, singlet) .

- Chiral HPLC/SFC : Quantify enantiomeric excess (ee) using chiral stationary phases (e.g., Chiralpak AD-H) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₇H₂₄N₂O₃, exact mass 304.1787) .

- Data Interpretation :

- Cross-validate NMR and HRMS data to resolve ambiguities (e.g., distinguishing aldehyde from ketone isomers) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in spectral data during structural elucidation?

- Case Study : Conflicting NOE (Nuclear Overhauser Effect) signals between aldehyde and benzyl groups.

- Approach 1 : Perform 2D NMR (COSY, HSQC) to map spatial correlations and verify stereochemistry .

- Approach 2 : Compare experimental IR carbonyl stretches (aldehyde: ~1720 cm⁻¹) with computational predictions (DFT/B3LYP) .

Q. How does the stereochemistry at the C2 position affect the compound’s reactivity in downstream applications?

- Experimental Design :

- Synthetic Modulation : Prepare both (S)- and (R)-enantiomers and compare their reactivity in nucleophilic additions (e.g., Grignard reactions) .

- Kinetic Studies : Monitor reaction rates using in situ FTIR or LC-MS to assess steric/electronic effects of the benzyl group .

- Findings :

- The (S)-enantiomer exhibits higher electrophilicity due to reduced steric hindrance, favoring aldehyde reactivity .

Q. What methodologies are recommended for analyzing degradation products under varying storage conditions?

- Stability Studies :

- Condition 1 : Accelerated degradation in acidic/basic buffers (pH 3–10) at 40°C for 14 days.

- Condition 2 : Light exposure (ICH Q1B guidelines) to assess photolytic decomposition .

- Analytical Workflow :

- Use LC-MS/MS to identify degradation byproducts (e.g., Boc deprotection or oxidation of the aldehyde to carboxylic acid) .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and observed yields in multi-step synthesis?

- Root Causes :

- Intermediate Instability : Boc-deprotection under acidic conditions may lead to side reactions .

- Purification Losses : Hydrophobic benzyl groups complicate column chromatography; switch to preparative HPLC for polar intermediates .

- Optimization :

- Replace Dess-Martin periodinane with Swern oxidation to improve aldehyde yield (reported 85% vs. 75% previously) .

Methodological Recommendations

Q. What advanced techniques are critical for studying structure-activity relationships (SAR) of piperazine derivatives?

- SAR Tools :

- Molecular Dynamics Simulations : Probe interactions between the aldehyde group and biological targets (e.g., enzymes) .

- Crystallography : Resolve binding modes in co-crystals with receptors .

- Case Study : Piperazine-based inhibitors with modified aldehydes show enhanced binding affinity due to covalent Schiff-base formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.